1H-Indole, 3-(1-bromoethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

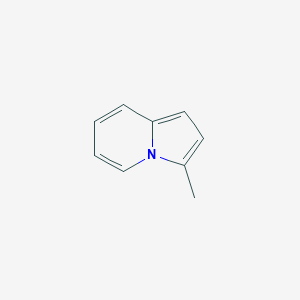

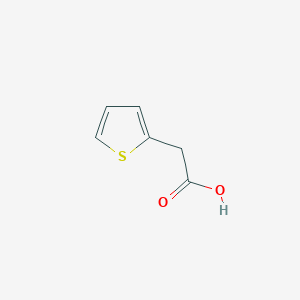

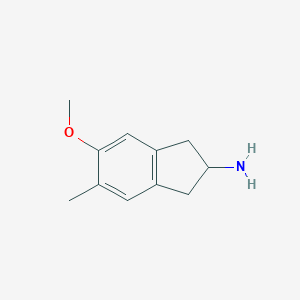

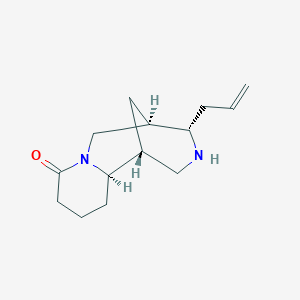

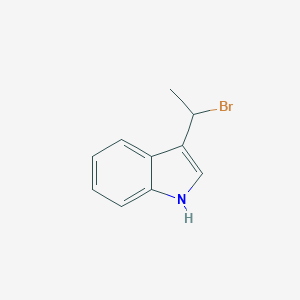

“1H-Indole, 3-(1-bromoethyl)-” is a chemical compound with the molecular formula C10H10BrN . It is a halogenated heterocyclic building block . The compound appears as an off-white to light brown crystalline powder .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another study presents a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 3-(1-bromoethyl)-” has been analyzed using various techniques. A study on the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 3-(1-bromoethyl)-” include a molecular weight of 224.097 Da . It appears as an off-white to light brown crystalline powder .

Safety And Hazards

Direcciones Futuras

The future directions in the research of “1H-Indole, 3-(1-bromoethyl)-” and similar compounds could involve exploring their diverse biological and clinical applications. Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The development of novel methods of synthesis and the investigation of their stabilization and antioxidant activities could be potential areas of future research .

Propiedades

IUPAC Name |

3-(1-bromoethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVULRWXJQVKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 3-(1-bromoethyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.